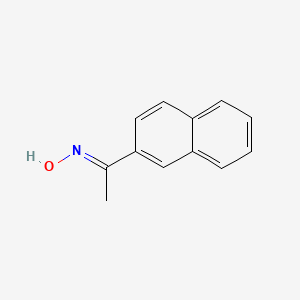
1-(Naphthalen-2-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-yl)ethanone oxime is an organic compound with the molecular formula C12H11NO It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an oxime functional group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)ethanone oxime can be synthesized through the reaction of 1-(naphthalen-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
- Dissolve 1-(naphthalen-2-yl)ethanone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool and then filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
1-(Naphthalen-2-yl)ethanone oxime has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)ethanone oxime: Similar structure but with the oxime group attached to the 1-position of naphthalene.
2-(Naphthalen-2-yl)propan-2-one oxime: Similar structure but with a propanone moiety instead of ethanone.
Benzophenone oxime: Similar oxime functional group but with a benzophenone backbone.
Uniqueness: 1-(Naphthalen-2-yl)ethanone oxime is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The position of the oxime group can affect the compound’s ability to interact with other molecules and its overall stability.
Properties
CAS No. |
51674-06-7 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(NZ)-N-(1-naphthalen-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-8,14H,1H3/b13-9- |
InChI Key |
YRZUZUFUJBIBSV-LCYFTJDESA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=CC=CC=C2C=C1 |
SMILES |
CC(=NO)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=NO)C1=CC2=CC=CC=C2C=C1 |
| 51674-06-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)
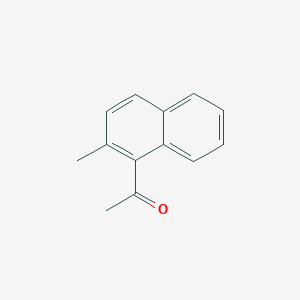
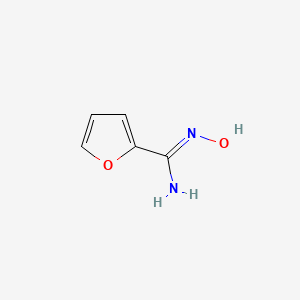
![N-[2-(Hexanoylamino)ethyl]hexanamide](/img/structure/B3053099.png)
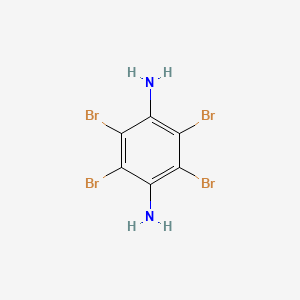
![4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B3053102.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)
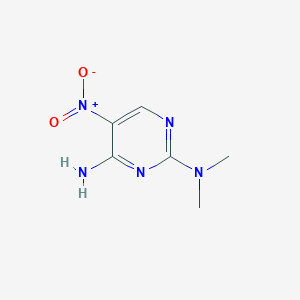
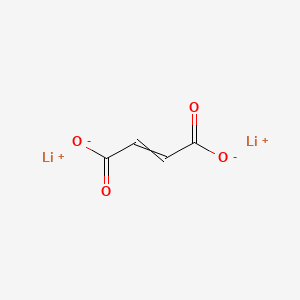
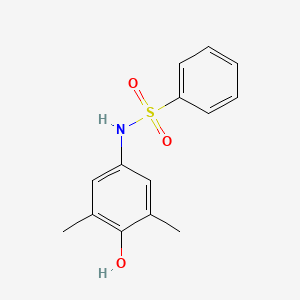
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol](/img/structure/B3053109.png)
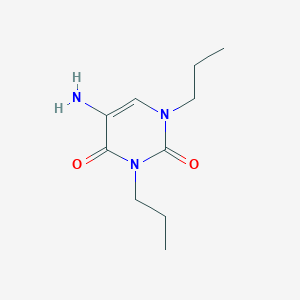
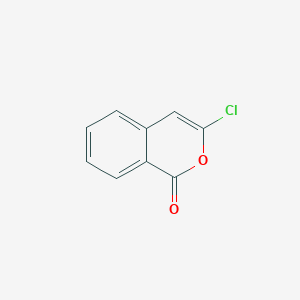
![1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene](/img/structure/B3053116.png)
